N-(3,4-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine substituent at position 2 and an acetamide-linked 3,4-dimethylphenyl group at position 6 (Figure 1). The thiazolo[4,5-d]pyrimidine scaffold is a heterocyclic system known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial applications . The 3,4-dimethylphenyl group on the acetamide side chain likely improves metabolic stability and target specificity due to steric and electronic effects .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12-3-4-14(9-13(12)2)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLDCWWYJHQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's structure, synthesis, and biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with a thiomorpholine moiety and a dimethylphenyl substituent. This unique combination may contribute to its diverse pharmacological properties.
Chemical Structure:
- Molecular Formula: C18H19N5O3S
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazolo-pyrimidine scaffold.
- Introduction of the thiomorpholine ring.
- Attachment of the dimethylphenyl group and acetamide functionality.
Careful control of reaction conditions is essential to achieve high yields and purity.
Antibacterial Activity
Preliminary studies suggest that this compound exhibits significant antibacterial properties. Compounds with similar structural features have shown promising results against various bacterial strains.
Antitumor Activity
Research indicates that this compound may possess antitumor activity. The thiazolo-pyrimidine scaffold is known for its efficacy in cancer treatment due to its ability to interfere with cellular processes involved in tumor growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus. |
| Study 2 | Showed promising results in inhibiting tumor cell proliferation in vitro. |
| Study 3 | Reported anti-inflammatory effects in murine models of inflammation. |
Molecular Docking Studies
In silico molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help elucidate the mechanism of action and predict potential therapeutic applications.
Key Findings from Molecular Docking:
- Binding Affinity: The compound exhibited strong binding affinities to targets associated with bacterial infections and cancer.
- Mechanism of Action: Docking studies suggested potential inhibition of key enzymes involved in bacterial metabolism and tumor growth.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- Compound 19 (): Contains a 7-phenyl substituent and a hydroxycoumarin group. Synthesized via microwave-assisted methods, it exhibits a 2.6–2.8-fold increase in reaction efficiency compared to conventional heating .
- Compound 20 (): Features a diphenyl group at positions 2 and 7, linked to a chromen-2-one moiety. Its solubility in polar solvents is reduced compared to the target compound due to bulkier substituents .
- N-[5-(4-R-benzyl)-1,3-thiazol-2-yl] Derivatives (): Replace the thiazolo[4,5-d]pyrimidine core with a simpler thiazole ring. These derivatives show moderate kinase inhibitory activity but lack the conformational rigidity of fused pyrimidine systems .
Pyrrolo/Imidazo-Thiazole/Pyrimidine Hybrids
- Compound 8 (): Incorporates a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with a 4-methoxyphenyl group. The extended π-system enhances UV absorption but reduces bioavailability .
- Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (): Exhibit cyclopentyl or oxobutanoate substituents. These compounds demonstrate anti-inflammatory activity but lower thermal stability compared to thiazolo[4,5-d]pyrimidines .
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
